Climacostol-d14
Description
Definition and Classification as a Deuterated Resorcinolic Lipid
This compound is classified as a deuterated resorcinolic lipid, belonging to a specialized category of isotope-labeled compounds used extensively in pharmaceutical and analytical research. The compound possesses the molecular formula C15H8D14O2, with a molecular weight of 248.42 grams per mole, representing a significant increase from its non-deuterated parent compound due to the incorporation of fourteen deuterium atoms. The systematic International Union of Pure and Applied Chemistry name for this compound is 5-[(Z)-3,4,4,5,5,6,6,7,7,8,8,9,9,9-tetradecadeuterionon-2-enyl]benzene-1,3-diol, which precisely describes the deuterium substitution pattern throughout the aliphatic chain.
Resorcinolic lipids represent a diverse class of natural compounds characterized by a resorcinol backbone linked to an alkyl chain, commonly found in plants, fungi, and algae. These compounds exhibit a wide range of biological activities, including antimicrobial, cytotoxic, and pro-apoptotic properties. The deuterated variant maintains the fundamental structural characteristics of resorcinolic lipids while incorporating the unique properties conferred by deuterium substitution. The presence of deuterium atoms significantly alters the compound's metabolic profile due to the kinetic isotope effect, whereby carbon-deuterium bonds exhibit greater stability compared to carbon-hydrogen bonds.
The structural configuration of this compound features a phenolic core with two hydroxyl groups positioned at the 1 and 3 positions of the benzene ring, connected to a nine-carbon aliphatic chain containing a Z-configuration double bond at the 2-position. This specific stereochemical arrangement is crucial for the compound's biological activity, as studies have demonstrated that the Z-isomer exhibits significantly higher potency compared to the E-isomer. The deuterium atoms are strategically positioned throughout the aliphatic chain, providing comprehensive isotopic labeling that enables detailed mechanistic studies and metabolic tracking in biological systems.
Historical Context and Origin of Parent Compound
The discovery and characterization of climacostol emerged from extensive research into the defensive mechanisms employed by ciliated protozoans, particularly the freshwater species Climacostomum virens. Initial investigations into the chemical defense systems of these microorganisms revealed the presence of specialized cortical granules containing bioactive compounds capable of deterring predators. The isolation and structural elucidation of climacostol represented a significant milestone in understanding the chemical ecology of aquatic microorganisms and their survival strategies.
The first successful synthesis of climacostol was accomplished by Masaki and colleagues in 1999, establishing the foundation for subsequent synthetic approaches and structural modifications. This pioneering work enabled researchers to produce sufficient quantities of the compound for comprehensive biological evaluation and opened new avenues for investigating its mechanism of action. The development of synthetic methodologies for climacostol production has continued to evolve, with recent advances focusing on improving stereoselectivity and overall yield. These synthetic approaches typically employ Wittig reactions or related methodologies to construct the characteristic Z-alkene moiety essential for biological activity.
Research into climacostol has expanded significantly over the past two decades, encompassing investigations into its effects on bacterial and fungal pathogens, protozoa, human and rodent cell lines, and isolated mitochondria. These studies have revealed multiple mechanisms of action, including inhibition of mitochondrial respiratory chain complex I, activation of the p53 transcription factor system, and induction of apoptotic pathways in tumor cells. The comprehensive understanding of climacostol's biological properties has provided the scientific foundation necessary for developing deuterated analogs with enhanced therapeutic potential.
The historical development of climacostol research demonstrates the progression from initial ecological observations to sophisticated pharmaceutical applications. Early studies focused primarily on understanding the compound's role in predator-prey interactions among microorganisms, while subsequent investigations have explored its potential as an antimicrobial and anticancer agent. This evolution reflects the broader trend in natural product research, where compounds originally studied for their ecological functions are subsequently evaluated for therapeutic applications.
Relationship to Natural Toxin from Climacostomum virens
Climacostomum virens, a flattened heterotrich ciliate commonly found in freshwater environments, produces climacostol as a primary component of its chemical defense system. This microorganism typically appears green due to the presence of endosymbiotic algae in its cytoplasm and inhabits the benthos of lakes, ponds, marshes, and canals. The production and deployment of climacostol represents a sophisticated evolutionary adaptation that enables these relatively large protozoans to survive in environments containing numerous predators.
The natural toxin is stored within specialized cortical granules, membrane-bound extrusive organelles known as extrusomes, which are strategically distributed throughout the cell's cortex. When Climacostomum virens encounters a predator, such as the ciliate Dileptus margaritifer, these cortical cysts rapidly discharge their contents, releasing climacostol into the surrounding environment. The toxin demonstrates remarkable specificity and potency against various ciliate species, with cytotoxic effects observed at microgram concentrations. This defensive mechanism enables the organism to deter predation while also facilitating its own carnivorous feeding strategy.
The natural production pathway of climacostol in Climacostomum virens involves complex biosynthetic processes that remain incompletely understood. Current evidence suggests that the compound originates from a C16-polyketide precursor, which undergoes cyclization and decarboxylation to form the characteristic resorcinol core structure. The subsequent attachment of the nine-carbon aliphatic chain with its Z-configuration double bond represents the final steps in biosynthesis. Understanding these natural biosynthetic pathways has informed synthetic approaches and provided insights into the evolutionary origins of resorcinolic lipid production in microorganisms.
Research into the ecological significance of climacostol has revealed its multifaceted role in the survival and feeding strategies of Climacostomum virens. Beyond its primary function as a defensive toxin, climacostol appears to play a role in facilitating carnivorous feeding by potentially paralyzing or killing prey organisms. This dual function demonstrates the evolutionary efficiency of producing a single compound that serves multiple survival-related purposes. The specificity of climacostol's effects on different ciliate species suggests that the compound may have co-evolved with particular predator-prey relationships in freshwater ecosystems.
Significance in Isotope-Labeled Compound Research
The development of this compound represents a significant advancement in isotope-labeled compound research, providing scientists with a powerful tool for investigating drug metabolism, pharmacokinetics, and mechanism of action studies. Deuterated compounds have gained considerable attention in pharmaceutical research due to their unique properties resulting from the kinetic isotope effect, which can lead to improved metabolic profiles, increased half-lives, and reduced formation of potentially toxic metabolites. The incorporation of fourteen deuterium atoms into climacostol creates a comprehensively labeled analog that enables detailed tracking and analysis in biological systems.
The significance of deuterium labeling extends beyond simple metabolic studies to encompass sophisticated mechanistic investigations. The kinetic isotope effect associated with carbon-deuterium bonds results in slower rates of bond cleavage compared to carbon-hydrogen bonds, effectively providing a molecular "brake" on metabolic processes. This property allows researchers to selectively slow specific metabolic pathways, enabling the identification and characterization of metabolic intermediates that might otherwise be too transient to observe. In the case of this compound, this enhanced metabolic stability facilitates extended studies of the compound's interactions with cellular targets and its effects on various biological processes.
| Property | Climacostol | This compound |
|---|---|---|
| Molecular Formula | C15H22O2 | C15H8D14O2 |
| Molecular Weight | 234.34 g/mol | 248.42 g/mol |
| Deuterium Content | 0% | 14 atoms |
| Expected Half-life | Standard | Extended |
| Metabolic Stability | Normal | Enhanced |
The application of this compound in research extends to multiple scientific disciplines, including analytical chemistry, pharmacology, and toxicology. In analytical chemistry, the compound serves as an internal standard for mass spectrometric analyses, enabling accurate quantification of climacostol in complex biological matrices. The mass difference between the deuterated and non-deuterated forms provides clear spectroscopic distinction, facilitating precise measurements even in the presence of matrix interferences. This capability is particularly valuable in pharmacokinetic studies where accurate determination of drug concentrations is essential for understanding absorption, distribution, metabolism, and excretion profiles.
Properties
Molecular Formula |
C₁₅H₈D₁₄O₂ |
|---|---|
Molecular Weight |
248.42 |
Synonyms |
5-(2Z)-2-Nonen-1-yl-1,3-benzenediol-d14; 5-(2Z)-2-Nonenyl-1,3-benzenediol-d14; |
Origin of Product |
United States |
Comparison with Similar Compounds
Climacostol (Non-Deuterated)
The primary structural difference lies in the isotopic substitution of hydrogen with deuterium. C13D9ClO for Climacostol-d14) but significantly impacts physical and analytical properties:
| Property | Climacostol | This compound |
|---|---|---|
| Molecular Weight | 216.66 g/mol | 230.74 g/mol |
| Key Functional Groups | Resorcinol core, Cl | Resorcinol core, Cl |
| Solubility (Water) | Low | Slightly lower |
| NMR Chemical Shifts | H signals at 6–7 ppm | D signals suppressed |
| MS Fragmentation | [M+H]+ at m/z 217 | [M+D]+ at m/z 231 |
Deuterium substitution reduces vibrational energy, leading to a marginally lower solubility in polar solvents. In mass spectrometry, the +14 Da shift in molecular ion peaks distinguishes this compound from its non-deuterated counterpart, enabling precise quantification in co-eluting samples .
Resorcinol Derivatives (e.g., Olivetol)
Olivetol (5-pentylresorcinol) shares a resorcinol core with Climacostol but lacks chlorine substitution and deuterium labeling:
| Property | Olivetol | This compound |
|---|---|---|
| Molecular Formula | C11H16O2 | C13D9ClO |
| Bioactivity | Antimicrobial | Antimicrobial, cytotoxic |
| Analytical Use | Limited to UV/VIS | NMR/MS tracer |
This compound’s chlorine group enhances electrophilicity, increasing reactivity toward nucleophilic targets in biological systems. Its deuterated structure also allows for tracking in metabolic pathways, a feature absent in olivetol .
Deuterated Polyketides (e.g., Deuterated Aflatoxin B1-d3)
Deuterated polyketides like aflatoxin B1-d3 are functionally analogous to this compound in their use as isotopic tracers:
| Property | Aflatoxin B1-d3 | This compound |
|---|---|---|
| Molecular Weight | 315.3 g/mol | 230.74 g/mol |
| Toxicity | Highly toxic | Moderate cytotoxicity |
| Application | Toxin metabolism studies | Antimicrobial research |
While both compounds leverage deuterium for analytical precision, this compound’s resorcinol backbone offers distinct antioxidant properties, broadening its applicability beyond toxicology .
Functional Comparison with Industrially Relevant Compounds
14-Heptacosanone (CAS 542-50-7)
| Property | 14-Heptacosanone | This compound |
|---|---|---|
| Molecular Weight | 394.71 g/mol | 230.74 g/mol |
| Functional Group | Ketone | Resorcinol, Cl |
| Application | Lubricant additive | Biomedical tracer |
Analytical Challenges and Advancements
The synthesis and validation of this compound require stringent protocols to ensure isotopic purity. Deviations in deuterium incorporation (e.g., incomplete substitution) can lead to overlapping MS signals, complicating data interpretation. Recent advancements in high-resolution mass spectrometry (HRMS) and isotope ratio monitoring have mitigated these issues, enabling reliable quantification at nanomolar concentrations .
Preparation Methods
Deuterated Resorcinol Core Synthesis
The resorcinol moiety can be deuterated via acid-catalyzed H/D exchange using D2O and deuterated acids (e.g., DCl or D2SO4). Alternatively, total synthesis from deuterated precursors ensures higher isotopic purity:
Deuterated Nonenyl Side Chain Preparation
The (Z)-non-2-en-1-yl side chain requires stereoselective deuteration:
Coupling and Macrolactonization
The resorcinol core and side chain are coupled via Mitsunobu reaction or Friedel-Crafts alkylation under deuterated conditions:
-
Mitsunobu coupling : Use of deuterated reagents (e.g., CD3OD as solvent, (CD3)2CHOD as proton acceptor) to retain deuterium labels.
-
Stereochemical control : Chiral auxiliaries or asymmetric catalysis to maintain the (Z)-configuration of the double bond.
Purification and Characterization
Chromatographic Purification
-
Deuterated solvents : Use of CDCl3 or C6D6 in silica gel chromatography to minimize H/D exchange.
-
HPLC : Reverse-phase chromatography with deuterated acetonitrile (CD3CN) and D2O-based mobile phases.
Spectroscopic Validation
-
NMR : 1H NMR absence of aromatic and aliphatic protons; 2H NMR signals at δ 6.5–7.0 (resorcinol) and δ 0.8–2.5 (side chain).
-
Mass spectrometry : High-resolution MS showing m/z = 338.3 (M+H)+ for C15D14H4O2 (theoretical exact mass: 338.28).
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Features |
|---|---|
| 1H NMR (600 MHz, CDCl3) | No detectable aromatic or allylic protons |
| 2H NMR (92 MHz, CDCl3) | Peaks at δ 6.8 (resorcinol), δ 5.3 (vinyl-D) |
| HRMS (ESI+) | m/z 338.2812 [M+H]+ (calc. 338.2809) |
Challenges and Optimization
-
Isotopic Purity : Competing H/D exchange during acidic or basic steps necessitates strict anhydrous conditions.
-
Cost of Deuterated Reagents : CD3OD and D2O significantly increase synthesis costs, requiring catalytic deuteration methods.
-
Stereochemical Integrity : The (Z)-configuration of the double bond must be preserved via low-temperature coupling .
Q & A
Q. What are the standard protocols for synthesizing and characterizing Climacostol-d14, and how can researchers ensure reproducibility?
Methodological Answer: this compound synthesis typically involves deuterium labeling via catalytic exchange or custom organic synthesis. To ensure reproducibility, document reaction conditions (solvent, temperature, catalysts), purification steps (HPLC, column chromatography), and characterization techniques (NMR, HRMS, isotopic purity analysis). Cross-validate results with independent replicates and include raw spectral data in supplementary materials .
Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?
Methodological Answer: Use controlled in vitro simulations (e.g., buffered solutions at pH 2–8, 37°C) with LC-MS monitoring. Include stability timepoints (0–72 hours) and negative controls (non-deuterated analogs). Validate degradation products via tandem MS and compare kinetic profiles using Arrhenius equations .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity assays?
Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Use ANOVA for multi-group comparisons and post-hoc tests (Tukey’s HSD) to address variability. Report confidence intervals and effect sizes to contextualize biological significance .
Advanced Research Questions
Q. How can mechanistic studies differentiate this compound’s deuterium isotope effects (DIE) from its parent compound in target interactions?
Methodological Answer: Employ kinetic isotope effect (KIE) assays using stopped-flow spectroscopy or isotopic labeling in enzyme-substrate systems. Compare activation energies (ΔΔG‡) via Eyring plots and use computational modeling (DFT/MD simulations) to map deuterium-induced bond polarization changes .
Q. What strategies resolve contradictions in this compound’s reported cytotoxicity across cell lines?
Methodological Answer: Conduct meta-analyses of published data to identify confounding variables (cell type, exposure duration, assay sensitivity). Validate findings via orthogonal assays (apoptosis markers, ROS detection) and control for batch-specific deuterium loss using isotopic tracing .
Q. How should multi-omics approaches be integrated to study this compound’s metabolic fate in vivo?
Methodological Answer: Combine metabolomics (untargeted LC-MS), proteomics (SILAC labeling), and transcriptomics (RNA-seq) in a time-resolved animal study. Use pathway enrichment tools (KEGG, Reactome) to link isotope distribution shifts with metabolic flux changes .
Methodological Frameworks
Q. What guidelines ensure rigorous validation of this compound’s isotopic purity in biological matrices?
Methodological Answer: Implement isotope dilution mass spectrometry (IDMS) with deuterated internal standards. Validate method accuracy (spike-recovery tests), precision (inter-day CV <15%), and sensitivity (LOQ <1 ng/mL). Cross-check with independent labs using blinded samples .
Q. How can researchers optimize this compound’s experimental use in tracer studies to minimize isotopic dilution?
Methodological Answer: Pre-equilibrate biological systems with deuterium-enriched media. Monitor isotopic enrichment via mass isotopomer distribution analysis (MIDA) and adjust dosing regimens to maintain >95% isotopic abundance at steady state .
Data Reporting and Reproducibility
Q. What minimal data standards should be reported for this compound studies to enable replication?
Methodological Answer: Include isotopic enrichment levels, synthesis protocols, analytical conditions (column type, MS parameters), and raw datasets. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit data in repositories like MetaboLights or ChEMBL .
Q. How should conflicting data on this compound’s environmental persistence be addressed in meta-analyses?
Methodological Answer: Perform systematic reviews with PRISMA guidelines, stratify studies by experimental conditions (e.g., soil type, microbial activity), and apply random-effects models to quantify heterogeneity. Use sensitivity analyses to identify outlier datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
